molecular formula C25H26N2O2 B2560112 1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone CAS No. 477328-81-7

1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone

Cat. No. B2560112
CAS RN: 477328-81-7
M. Wt: 386.495
InChI Key: RBKLMELMUAALHV-UHFFFAOYSA-N
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Description

The compound “1-[1,1’-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, formazans, which are similar to the given compound, are used as starting materials in the synthesis of tetrazolium salts . They can also readily form complexes with metal cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the molecular formula, molecular weight, and monoisotopic mass can be determined . The predicted melting point of a similar compound is 185 °C .

Scientific Research Applications

DNA Interaction and Cellular Staining

1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone, due to its structural similarity to Hoechst 33258, a known DNA minor groove binder, might share similar applications in binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Hoechst derivatives, including potential analogues of 1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone, are widely used in cellular biology for DNA staining, facilitating analysis of nuclear DNA content values, and chromosome analysis in plant cell biology (Issar & Kakkar, 2013).

Anti-mycobacterial Activity

Compounds containing the piperazine unit, such as 1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone, have shown potential in the development of anti-mycobacterial agents. Specifically, piperazine and its analogues have been noted for their utility in designing molecules with activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the relevance of such compounds in addressing global health challenges related to tuberculosis (Girase et al., 2020).

Therapeutic Applications

The therapeutic versatility of piperazine derivatives, which would include compounds like 1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone, extends across various domains, including antipsychotic, antihistamine, antianginal, and antidepressant activities, among others. The slight modifications to the piperazine nucleus can lead to significant differences in medicinal potential, suggesting a broad spectrum for rational drug design and the development of new therapeutic agents (Rathi et al., 2016).

Contribution to Drug Metabolism Studies

Understanding the metabolism and disposition of arylpiperazine derivatives, like 1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone, is crucial for clinical applications, particularly in the treatment of depression, psychosis, or anxiety. The N-dealkylation process, leading to 1-aryl-piperazines, underlines the importance of studying these compounds to comprehend their pharmacological actions and potential side effects, thereby contributing to safer drug development practices (Caccia, 2007).

Safety And Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and properties. Unfortunately, there is limited information available about the safety and hazards of the specific compound "1-[1,1’-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone" .

Future Directions

The future directions in the research and development of similar compounds are promising. For instance, new symmetrical bis-formazans and bis(5,6-dihydro-1,2,4,5-tetrazin-1-ium) diperchlorates were synthesized as potential precursors to symmetrical bis-verdazyl radicals .

properties

IUPAC Name

3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24-12-10-23(11-13-24)27-18-16-26(17-19-27)15-14-25(29)22-8-6-21(7-9-22)20-4-2-1-3-5-20/h1-13,28H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKLMELMUAALHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone

CAS RN

477328-81-7
Record name 1-(1,1'-BIPHENYL)-4-YL-3-(4-(4-HYDROXYPHENYL)-1-PIPERAZINYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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